Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]-
Description
Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]- (hereafter referred to as Compound A) is a bicyclic carboxylic acid derivative characterized by two trans-configured cyclohexane rings. The structure includes:
Properties
IUPAC Name |
4-[[[4-(aminomethyl)cyclohexanecarbonyl]amino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c17-9-11-1-5-13(6-2-11)15(19)18-10-12-3-7-14(8-4-12)16(20)21/h11-14H,1-10,17H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRKOLIXLGICGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NCC2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901113510 | |
| Record name | Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901113510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82755-59-7 | |
| Record name | Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901113510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Aminomethyl)cyclohexylcarbonyltranexamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4HCW4TDV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as UY4HCW4TDV, is plasminogen , a protein that plays a crucial role in the breakdown of blood clots.
Mode of Action
UY4HCW4TDV acts as a lysine analogue . It binds to the lysine binding sites in plasminogen, thereby inhibiting the conversion of plasminogen to plasmin. This prevents the breakdown of fibrin, the main protein component of blood clots, leading to a reduction in fibrinolysis.
Biochemical Pathways
The inhibition of plasminogen activation affects the fibrinolytic pathway . By preventing the conversion of plasminogen to plasmin, UY4HCW4TDV reduces the breakdown of fibrin clots. This results in an overall antifibrinolytic effect, which can be beneficial in conditions where excessive bleeding is a concern.
Result of Action
The primary result of UY4HCW4TDV’s action is the inhibition of fibrinolysis . By preventing the breakdown of fibrin clots, it helps control bleeding. This makes it potentially useful in various hemorrhagic diseases and in situations where abnormal bleeding occurs, such as during surgical procedures.
Biological Activity
Cyclohexanecarboxylic acid, specifically the compound 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]-, is a derivative of cyclohexanecarboxylic acid that has garnered attention for its potential biological activities. This compound is closely related to tranexamic acid, which is known for its antifibrinolytic properties and is used in various medical applications.
- Molecular Formula : C₈H₁₅N₁O₂
- Molecular Weight : 157.21 g/mol
- CAS Number : 701-54-2
- Structure : The compound features a cyclohexane ring with an aminomethyl group and a carboxylic acid functional group, which are crucial for its biological activity.
Antifibrinolytic Effects
The most notable biological activity of this compound is its role as an antifibrinolytic agent , similar to tranexamic acid. It inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin in blood clots. This property makes it useful in clinical settings to manage bleeding disorders and during surgical procedures.
Antimicrobial Properties
Research has indicated that cyclohexanecarboxylic acids exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
- Antifibrinolytic Activity : A study demonstrated that trans-4-(aminomethyl)cyclohexanecarboxylic acid significantly reduced bleeding in patients undergoing dental surgery. The results indicated a marked decrease in blood loss compared to control groups .
- Antimicrobial Testing : In a series of experiments, various derivatives of cyclohexanecarboxylic acid were tested against common pathogens. The results showed effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
- Enzymatic Pathways : Research has explored the enzymatic pathways involved in the degradation of cyclohexanecarboxylic acids by certain anaerobic bacteria, highlighting their potential use in bioremediation processes .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Bioactivity: The maleimide group in the C₁₁H₁₃NO₄ analogue enables covalent bonding with thiols, making it valuable for protein conjugation . The chromen-7-yl group in the C₂₅H₂₅NO₇ derivative introduces aromaticity and UV activity, suitable for optical applications . Aminomethyl groups (as in Tranexamic Acid) enhance antifibrinolytic activity but require trans stereochemistry for efficacy .
Stereochemical Sensitivity :
- Compound A’s [trans(trans)] configuration likely enhances metabolic stability compared to cis isomers, as seen in Tranexamic Acid derivatives .
- Cis isomers of cyclohexane-based drugs often exhibit higher neurotoxicity due to altered receptor binding .
Molecular Rigidity vs. However, excessive rigidity may reduce solubility, a limitation observed in sulfonamide derivatives with chair-configured cyclohexane rings .
Q & A
How can the stereochemistry of the [trans(trans)] configuration in this compound be experimentally confirmed?
Answer:
The trans configuration of both cyclohexane rings can be validated using NOESY NMR to detect through-space interactions between axial/equatorial substituents. For example, the absence of NOE signals between axial protons on adjacent carbons supports trans stereochemistry. X-ray crystallography provides definitive proof by resolving spatial arrangements of substituents. Additionally, coupling constants () in -NMR can distinguish axial-equatorial (small ) vs. equatorial-equatorial (larger ) protons in chair conformations .
What synthetic strategies are optimal for introducing the aminomethyl and carbamoyl functional groups in this compound?
Answer:
A stepwise approach is recommended:
Aminomethylation : Introduce the 4-(aminomethyl)cyclohexyl group via reductive amination of a cyclohexanone intermediate using sodium cyanoborohydride and ammonium acetate .
Carbamoyl linkage : Use carbodiimide coupling (e.g., EDC/HOBt) to conjugate the carboxylic acid moiety of the cyclohexanecarboxylic acid to the aminomethyl group. Protect the amine with tert-butoxycarbonyl (Boc) to prevent side reactions .
Deprotection : Remove the Boc group under acidic conditions (e.g., TFA) to yield the final product .
How does the [trans(trans)] configuration influence the compound’s biological activity compared to cis isomers?
Answer:
The trans configuration reduces steric hindrance between substituents, stabilizing the chair conformation and enhancing binding to target proteins. For example, in DYRK1A kinase inhibitors, trans-configured cyclohexyl groups improve hydrophobic interactions with the enzyme’s active site. Comparative studies using in vitro kinase assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) reveal 2–3-fold higher potency for trans isomers over cis analogs .
What analytical methods are critical for assessing the compound’s purity and stability under storage conditions?
Answer:
- HPLC-MS : Quantify purity (>98%) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C).
- Long-term stability : Store at –80°C in anhydrous DMSO to prevent hydrolysis of the carbamoyl group. Monitor degradation via -NMR every 6 months .
How can computational modeling predict the compound’s binding affinity to biological targets?
Answer:
- Molecular docking : Use Schrödinger Suite or MOE to simulate binding poses in protein active sites (e.g., DYRK1A PDB: 5AJ7). Focus on hydrogen bonds between the carbamoyl group and catalytic lysine residues.
- Molecular dynamics (MD) simulations (NAMD/GROMACS) : Analyze conformational stability over 100-ns trajectories. Trans isomers show lower RMSD fluctuations (<2 Å) compared to cis analogs .
What strategies mitigate challenges in isolating the [trans(trans)] diastereomer during synthesis?
Answer:
- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (85:15) to resolve diastereomers.
- Crystallization-driven purification : Leverage differential solubility of trans vs. cis isomers in ethanol/water mixtures. Trans isomers typically crystallize at higher ethanol concentrations (>70%) .
How do structural modifications (e.g., replacing the cyclohexane with a benzene ring) affect activity?
Answer:
Cyclohexane’s conformational flexibility enhances entropy-driven binding. Replacing it with a rigid benzene ring reduces activity by 10-fold in β-cell replication assays. Free-energy perturbation (FEP) calculations confirm the cyclohexane’s contribution (–2.3 kcal/mol) to binding affinity .
What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
